molecular formula C19H24N6 B2419093 3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine CAS No. 2034315-47-2

3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine

カタログ番号 B2419093
CAS番号: 2034315-47-2
分子量: 336.443
InChIキー: LJMFLYUNKBVPIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine is a useful research compound. Its molecular formula is C19H24N6 and its molecular weight is 336.443. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-6-(4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anti-Diabetic Drug Development

  • A study by Bindu, Vijayalakshmi, and Manikandan (2019) involved the synthesis and evaluation of a family of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential, aiming to develop them as anti-diabetic medications. These compounds showed promising antioxidant and insulinotropic activity, highlighting their potential in diabetes treatment (Bindu, Vijayalakshmi, & Manikandan, 2019).

Lipo-Oxygenase Inhibition

  • Research by Asghari et al. (2015) synthesized new derivatives of pyrimidinylthio pyrimidotriazolothiadiazines as potential 15-lipo-oxygenase inhibitors. These compounds could have implications in inflammatory and other related diseases (Asghari et al., 2015).

Synthesis of Heterocyclic Systems

  • A study by Kočevar, Stanovnik, and Tiŝler (1978) focused on the synthesis of 3-Diazopyrazolo[3,4-b] pyridine and its transformation into various heterocyclic systems. These systems have potential applications in the development of new pharmaceutical compounds (Kočevar, Stanovnik, & Tiŝler, 1978).

Analgesic and Antiparkinsonian Activities

  • Amr, Maigali, and Abdulla (2008) synthesized a series of substituted pyridine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, exhibiting significant analgesic and antiparkinsonian activities. This research highlights the therapeutic potential of such compounds in treating pain and Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

Antimicrobial Activity

  • Othman (2013) conducted research on new pyridine-2(1H)-thiones and related compounds, evaluating their antimicrobial activities. These findings are significant in the development of new antimicrobial agents (Othman, 2013).

Adenosine A2A Receptor Antagonists

  • Peng et al. (2004) synthesized bicyclic piperazine derivatives of triazolotriazine and triazolopyrimidines, showing high affinity and selectivity for adenosine A2a receptors. This has implications in the treatment of Parkinson's disease (Peng et al., 2004).

Antibacterial Agents

  • Tucker et al. (1998) investigated piperazinyl oxazolidinones containing heteroaromatic rings like pyridine and pyridazine, discovering compounds with significant antibacterial properties against gram-positive pathogens (Tucker et al., 1998).

Androgen Receptor Downregulator

  • Bradbury et al. (2013) discovered AZD3514, a small-molecule androgen receptor downregulator, from a series of triazolopyridazine derivatives. This compound is significant for the treatment of advanced prostate cancer (Bradbury et al., 2013).

特性

IUPAC Name

2-cyclopropyl-4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-13-12-18(21-19(20-13)15-4-5-15)25-10-8-24(9-11-25)17-7-6-16(22-23-17)14-2-3-14/h6-7,12,14-15H,2-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMFLYUNKBVPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NN=C(C=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。